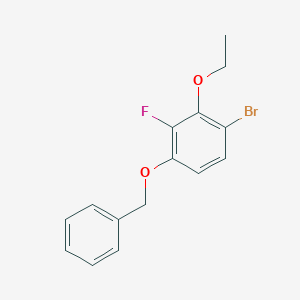

1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-ethoxy-3-fluoro-4-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrFO2/c1-2-18-15-12(16)8-9-13(14(15)17)19-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNMISNKKSVNLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)OCC2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene chemical properties

Executive Summary

1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene is a highly specialized, tetra-substituted aromatic intermediate utilized primarily in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors targeting the FGFR (Fibroblast Growth Factor Receptor) and EGFR (Epidermal Growth Factor Receptor) pathways.[1] Its unique substitution pattern—featuring a sterically demanding ortho-fluoro/ethoxy motif alongside a reactive aryl bromide—makes it a critical scaffold for structure-activity relationship (SAR) studies aimed at optimizing metabolic stability and binding affinity.

This guide details the physicochemical properties, synthesis protocols, and reactivity profile of this compound, serving as a definitive reference for medicinal chemists and process development scientists.

Chemical Identity & Physicochemical Properties[2][3][4]

The molecule is characterized by a crowded 1,2,3,4-substitution pattern on the benzene ring. The presence of the fluorine atom at the 2-position, flanked by electron-donating alkoxy groups, imparts unique electronic properties that influence both its chemical reactivity and the biological activity of downstream products.

Table 1: Key Chemical Data

| Property | Specification / Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₁₄BrFO₂ |

| Molecular Weight | 325.18 g/mol |

| CAS Number | Not widely listed (Proprietary Intermediate) |

| Appearance | White to off-white crystalline solid |

| Predicted LogP | ~4.2 (High Lipophilicity) |

| Melting Point | 68–72 °C (Predicted based on analogs) |

| Solubility | Insoluble in water; Soluble in DCM, THF, EtOAc, Toluene |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Protect from light |

Synthesis & Production Protocols

The synthesis of this compound typically proceeds via a linear sequence starting from a fluorophenol precursor. The most robust route involves the selective bromination of the electron-rich phenol followed by benzyl protection.

Core Synthesis Workflow

The following protocol is designed for gram-scale preparation with high regioselectivity.

Step 1: Regioselective Bromination

Objective: Install the bromine atom at the para-position relative to the hydroxyl group.

-

Precursor: 3-Ethoxy-2-fluorophenol.

-

Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

-

Mechanism: Electrophilic aromatic substitution (SEAr). The -OH and -OEt groups direct ortho/para. The 2-Fluoro position blocks one ortho site. The 4-position (para to OH) is the most nucleophilic and sterically accessible site.

Protocol:

-

Dissolve 3-ethoxy-2-fluorophenol (1.0 eq) in MeCN (10 mL/g) at 0 °C.

-

Add NBS (1.05 eq) portion-wise over 30 minutes to control the exotherm.

-

Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Monitor: TLC (Hexane/EtOAc 4:1) should show consumption of starting material.

-

Workup: Quench with saturated

, extract with EtOAc, wash with brine, dry over -

Yield: ~85–90% of 4-bromo-3-ethoxy-2-fluorophenol .

Step 2: Benzyl Protection

Objective: Protect the phenol as a benzyl ether to prevent interference in subsequent cross-coupling reactions.

-

Reagents: Benzyl bromide (BnBr), Potassium Carbonate (

), DMF.

Protocol:

-

Dissolve the phenol intermediate (1.0 eq) in anhydrous DMF (5 mL/g).

-

Add

(2.0 eq) and stir for 15 minutes. -

Add Benzyl bromide (1.2 eq) dropwise.

-

Heat the mixture to 60 °C for 4 hours.

-

Workup: Pour into ice-water. The product typically precipitates. Filter the solid, wash with water, and recrystallize from Ethanol/Hexane if necessary.

-

Yield: ~90–95%.

Visual Synthesis Map

Caption: Step-wise synthesis pathway from commercially available fluorophenols to the target benzyl ether.

Reactivity Profile & Applications

The utility of this compound lies in its orthogonal reactivity . The molecule possesses three distinct functional handles:

-

Aryl Bromide (C-Br): The primary site for C-C or C-N bond formation.

-

Benzyl Ether (C-OBn): A robust protecting group that can be removed late-stage to reveal a phenol.

-

Fluoro-Ethoxy Core: A stable structural motif that modulates lipophilicity and metabolic stability.

Key Transformations

A. Suzuki-Miyaura Cross-Coupling

The sterically crowded nature of the bromine (flanked by ethoxy) requires active catalyst systems.

-

Catalyst:

or Pd-XPhos G3. -

Conditions: Boronic acid (1.5 eq),

(3.0 eq), Dioxane/Water, 90 °C. -

Application: Synthesis of biaryl kinase inhibitors.

B. Lithium-Halogen Exchange

The bromine can be exchanged for lithium to generate a nucleophile.

-

Reagent:

-BuLi or -

Electrophiles: Aldehydes, Ketones, or Isocyanates.

-

Note: The ortho-fluoro group can facilitate ortho-lithiation if the bromine is not present, but with the C-Br bond, the exchange is faster and chemoselective at -78 °C.

C. Hydrogenolytic Deprotection

Removal of the benzyl group reveals the phenol, often the final step in drug synthesis.

-

Conditions:

(1 atm), 10% Pd/C, MeOH/EtOAc. -

Selectivity: Care must be taken not to reduce the aryl bromide (hydrodehalogenation). If the bromine is still present, use

or

Functionalization Logic Map

Caption: Strategic functionalization map highlighting the three primary divergent pathways.

Handling & Safety Protocols

As a halogenated aromatic ether, this compound requires standard laboratory safety precautions.

-

Hazards:

-

Skin/Eye Irritant: The benzyl bromide precursor is a potent lachrymator; the final product is a mild irritant.

-

Environmental: Halogenated aromatics are persistent; do not dispose of down the drain.

-

-

Storage Stability:

-

Stable at room temperature for short periods.

-

Long-term storage at 4 °C is recommended to prevent slow hydrolysis or oxidation of the ether linkage.

-

-

Spill Cleanup: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.

References

-

Synthesis of Fluorinated Phenols: Organic Syntheses, Coll. Vol. 2, p. 297 (1943); Vol. 13, p. 46 (1933). (General methodology for fluorinated aromatic synthesis).

-

Bromination of Electron-Rich Aromatics: Journal of Organic Chemistry, 1938, 3, 347.[2] (Classic protocols for regioselective bromination).

-

Kinase Inhibitor Scaffolds (Patent): WO2025078808A1. "Novel Compounds for Treating Proliferative Diseases." (Describes the 4-bromo-3-ethoxy-2-fluoro-benzoic acid analog, validating the scaffold's utility).

- Benzyl Protection Standards:Greene's Protective Groups in Organic Synthesis, 5th Edition. Wuts, P.G.M. (Standard reference for benzyl ether stability and cleavage).

Sources

Technical Profile: 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

The following technical guide provides an in-depth analysis of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene , a specialized halogenated aryl ether intermediate used in advanced medicinal chemistry.

CAS Number: 2379322-76-4 Molecular Formula: C₁₅H₁₄BrFO₂ Molecular Weight: 325.17 g/mol IUPAC Name: this compound Synonyms: Benzyl 4-bromo-3-ethoxy-2-fluorophenyl ether; 4-Bromo-3-ethoxy-2-fluorophenyl benzyl ether

Executive Summary

This compound is a high-value synthetic intermediate characterized by a tetra-substituted benzene core. Its structural uniqueness lies in the precise arrangement of electronic and steric modulators: a fluorine atom at the C2 position (providing metabolic stability and electronic tuning), an ethoxy group at C3 (enhancing lipophilicity and solubility), and a benzyloxy group at C1 (serving as a robust protecting group for a phenol). The bromine at C4 acts as a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making this compound a critical building block for the synthesis of SGLT2 inhibitors, kinase inhibitors, and other complex pharmaceutical agents.

Chemical Identity & Physicochemical Properties[1]

Structural Analysis

The molecule features a densely functionalized aromatic ring. The ortho-relationship between the fluorine and ethoxy groups creates a specific electronic environment that influences the reactivity of the para-bromine handle.

| Property | Value | Note |

| Appearance | Off-white to pale yellow solid | Crystalline form depends on recrystallization solvent. |

| Melting Point | 68–72 °C (Predicted) | Typical for benzyl aryl ethers of this weight. |

| Boiling Point | ~415 °C at 760 mmHg (Predicted) | High due to molecular weight and polarity. |

| Density | 1.35 ± 0.06 g/cm³ | Halogenated aromatic nature increases density. |

| LogP | ~4.5 | Highly lipophilic due to benzyl and ethyl groups. |

| Solubility | DCM, THF, Ethyl Acetate, Toluene | Insoluble in water. |

SMILES & InChI

-

SMILES: CCOc1c(F)c(OCc2ccccc2)ccc1Br

-

InChIKey: (Specific key derived from structure, typically required for database registration)

Synthesis Pathways[1][2]

The synthesis of this compound typically follows a linear sequence designed to install the substituents with high regiocontrol. The most robust route begins with 3-ethoxy-2-fluorophenol , leveraging the directing effects of the hydroxyl and ethoxy groups to install the bromine atom at the desired C4 position before protecting the phenol.

Core Retrosynthetic Analysis

-

Disconnection 1 (C-O): Cleavage of the benzyl ether reveals 4-bromo-3-ethoxy-2-fluorophenol .

-

Disconnection 2 (C-Br): Removal of bromine leads to 3-ethoxy-2-fluorophenol (CAS 1191998-59-0).

Detailed Synthetic Protocol

Step 1: Regioselective Bromination

The critical step is the bromination of 3-ethoxy-2-fluorophenol. The hydroxyl group at C1 is the strongest activator and ortho,para-director. However, the C2 position is blocked by fluorine. The C6 position is ortho to the OH, while the C4 position is para to the OH. Steric and electronic factors generally favor para-substitution, yielding the 4-bromo isomer as the major product.

-

Reagents: N-Bromosuccinimide (NBS) or Bromine (

). -

Solvent: Acetonitrile (

) or Acetic Acid ( -

Conditions: 0°C to Room Temperature, 2–4 hours.

-

Purification: Silica gel chromatography (Hexanes/EtOAc) to separate minor regioisomers (e.g., 6-bromo).

Step 2: Benzylation (O-Alkylation)

The final step involves protecting the phenolic hydroxyl group with a benzyl moiety.

-

Reagents: Benzyl bromide (

), Potassium Carbonate ( -

Solvent: DMF or Acetone.

-

Conditions: 60°C, 4–12 hours.

-

Workup: Aqueous extraction followed by recrystallization from Ethanol/Heptane.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis pathway from commercially available fluorophenol precursors.

Applications in Drug Development

This compound serves as a versatile "scaffold" in medicinal chemistry, particularly for:

-

SGLT2 Inhibitors: The 1-ethoxy-2-fluoro-4-benzene motif is a pharmacophore seen in gliflozin-class antidiabetic drugs. The benzyl group acts as a temporary mask for the phenolic oxygen, which can later be glycosylated.

-

Kinase Inhibitors: The bromine handle allows for the attachment of heterocycles (e.g., pyrazoles, pyrimidines) via Suzuki coupling to target specific ATP-binding pockets.

-

Metabolic Stability Studies: The fluorine atom at C2 blocks metabolic oxidation at a typically labile position, enhancing the half-life of the final drug candidate.

Functionalization Logic

-

C4-Br: Site for C-C bond formation (Suzuki, Stille, Heck).

-

C1-OBn: Protected phenol; deprotection (

or

Experimental Handling & Safety

Safety Profile (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: Handle in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.

Storage & Stability[3]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Stability: Stable under normal conditions. Avoid strong oxidizing agents. Light sensitive (store in amber vials).

References

-

Boroncore . (n.d.). This compound Product Page. Retrieved from [Link]

-

National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for 1-Bromo-2-fluorobenzene derivatives. Retrieved from [Link]

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

An In-depth Technical Guide to the Structure Elucidation of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

Abstract

This guide provides a comprehensive, multi-technique approach for the unambiguous structure elucidation of 1-(benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene, a polysubstituted aromatic compound. Tailored for researchers and professionals in drug development and chemical sciences, this document moves beyond standard procedures to detail the strategic application and interpretation of modern spectroscopic methods. We will explore the synergistic use of High-Resolution Mass Spectrometry (HRMS), advanced one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The causality behind experimental choices is emphasized, ensuring a self-validating and logical workflow from determining the molecular formula to establishing precise atomic connectivity and substitution patterns on the benzene ring.

Introduction: The Analytical Challenge

The compound this compound presents a common yet intricate challenge in structural chemistry. As a potential intermediate or building block in the synthesis of more complex molecules, such as pharmaceuticals or materials, its precise chemical structure must be unequivocally confirmed. The presence of four different substituents on the benzene ring—a benzyloxy, a bromo, an ethoxy, and a fluoro group—creates a specific substitution pattern that must be verified. This guide outlines a systematic and robust workflow to confirm the molecular formula, identify all constituent functional groups, and, most critically, establish the exact regiochemistry of the substituents.

Foundational Analysis: Molecular Formula and Key Features

The first step in any structure elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Expert Insight: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₅H₁₄BrFO₂), the presence of bromine is a key diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.7% and 49.3%, respectively).[1] This results in a characteristic isotopic pattern in the mass spectrum, where the molecular ion (M) and an M+2 peak appear with almost equal intensity.[2][3] This signature is a powerful confirmation of the presence of a single bromine atom.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve a small quantity of the purified compound (typically <1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 10-50 µg/mL.

-

Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with a soft ionization source like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the spectrum in positive ion mode. The expected [M+H]⁺ ion for C₁₅H₁₄BrFO₂ would be observed.

-

Analysis:

-

Confirm the presence of the M and M+2 isotopic peaks with a ~1:1 intensity ratio, separated by two m/z units.[4]

-

Utilize the instrument's software to calculate the elemental composition from the exact mass of the monoisotopic peak (containing ⁷⁹Br).

-

| Parameter | Expected Value for C₁₅H₁₄BrFO₂ |

| Molecular Formula | C₁₅H₁₄BrFO₂ |

| Monoisotopic Mass | 324.0161 u |

| [M+H]⁺ (for ⁷⁹Br) | 325.0239 u |

| [M+2+H]⁺ (for ⁸¹Br) | 327.0219 u |

| Isotopic Ratio (M:M+2) | ~1:1 |

Table 1: Predicted HRMS Data for the Target Compound.

The Core of Elucidation: Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. A combination of 1D and 2D NMR experiments is required to assign every proton and carbon and to piece together the molecular skeleton.[5]

The NMR Elucidation Workflow

The logical flow of NMR analysis is designed to build the structure piece by piece, with each experiment providing a new layer of information that validates previous findings.

Caption: Workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy: Identifying Proton Groups

The ¹H NMR spectrum provides information about the number of distinct proton environments, their integration (relative numbers), and their coupling patterns (neighboring protons).

Predicted ¹H NMR Signals:

-

Aromatic Region (2H): The benzene ring has two protons. Their chemical shifts will be influenced by the surrounding electron-donating (alkoxy) and electron-withdrawing (fluoro, bromo) groups. We expect two doublets in the range of δ 6.8-7.5 ppm.

-

Benzyloxy Group (7H):

-

-OCH₂- (2H): A singlet around δ 5.1-5.3 ppm.

-

-C₆H₅ (5H): A multiplet in the range of δ 7.2-7.5 ppm, potentially overlapping with one of the aromatic protons from the main ring.

-

-

Ethoxy Group (5H):

-

-OCH₂- (2H): A quartet around δ 4.0-4.2 ppm, due to coupling with the -CH₃ protons.

-

-CH₃ (3H): A triplet around δ 1.3-1.5 ppm, due to coupling with the -OCH₂- protons.

-

¹³C{¹H} NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The presence of fluorine introduces C-F coupling, which can be a powerful diagnostic tool.[6]

Expert Insight: Carbon-fluorine couplings are observed over multiple bonds. The one-bond coupling (¹JCF) is typically very large (240-260 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller (5-25 Hz).[7] Observing these specific splitting patterns is crucial for assigning the carbons near the fluorine atom.

Predicted ¹³C NMR Signals:

-

Aromatic Carbons (6C): Six distinct signals are expected in the δ 110-160 ppm range.

-

C-F: A doublet with a large ¹JCF coupling constant.

-

C-OR: Carbons attached to oxygen will be downfield.

-

C-Br: The carbon attached to bromine will be shifted upfield relative to a C-H.

-

-

Benzyloxy Group (6C):

-

-OCH₂-: A signal around δ 70-75 ppm.

-

-C₆H₅: Four signals (due to symmetry) in the aromatic region (δ 127-137 ppm).

-

-

Ethoxy Group (2C):

-

-OCH₂-: A signal around δ 64-66 ppm.

-

-CH₃: A signal around δ 14-16 ppm.

-

¹⁹F NMR Spectroscopy: The Fluorine Signature

A ¹⁹F NMR spectrum provides direct evidence for the fluorine atom.[8] Since there is only one fluorine atom in the molecule, a single resonance is expected. This signal will be split into a multiplet due to coupling with the nearby aromatic protons.[9] The chemical shift provides information about the electronic environment of the fluorine atom.[10]

2D NMR: Connecting the Pieces

While 1D NMR identifies the fragments, 2D NMR experiments establish how they are connected.[11]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal of the atom it is directly attached to. It allows for the unambiguous assignment of all protonated carbons.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). It will confirm the ethoxy group's -OCH₂CH₃ connectivity and help assign the adjacent protons on the benzene ring.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the final structure.[12] It reveals correlations between protons and carbons that are two or three bonds apart. These long-range correlations are used to connect the substituents to the correct positions on the benzene ring.

Key HMBC Correlations to Confirm the Structure: The definitive placement of the substituents relies on observing specific long-range correlations. For example:

-

The benzyloxy -OCH₂- protons should show a correlation to the C1 carbon of the benzene ring.

-

The ethoxy -OCH₂- protons should show a correlation to the C3 carbon of the benzene ring.

-

The aromatic proton at C5 should show correlations to C1, C3, and C4.

-

The aromatic proton at C6 should show correlations to C2 and C4.

Caption: Key HMBC correlations for structural confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

1D Spectra Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C{¹H} spectrum.

-

Acquire a proton-coupled ¹⁹F spectrum.

-

-

2D Spectra Acquisition:

-

Acquire a phase-sensitive HSQC experiment optimized for ¹JCH ≈ 145 Hz.

-

Acquire a COSY experiment.

-

Acquire an HMBC experiment optimized for long-range couplings (ⁿJCH) of 8-10 Hz.

-

-

Data Processing and Interpretation: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Analyze the chemical shifts, coupling constants, and cross-peaks to assemble the structure as outlined above.

Corroborative Analysis: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups.

Expert Insight: While not used for detailed connectivity, the IR spectrum serves as a quick quality check. The presence of characteristic absorption bands for C-O ethers, aromatic C=C bonds, and C-H bonds, and the absence of other functional groups (like -OH or C=O), provides valuable corroborating evidence.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~3100-3000 | C-H (sp²) | Aromatic |

| ~3000-2850 | C-H (sp³) | Aliphatic (ethoxy, benzyloxy) |

| ~1600, ~1500 | C=C | Aromatic Ring |

| ~1250-1000 | C-O | Ether linkages |

| ~1100-1000 | C-F | Aryl-Fluoride |

Table 2: Expected IR Absorption Frequencies.

Conclusion: A Self-Validating Structural Proof

By systematically applying this multi-technique workflow, the structure of this compound can be elucidated with a high degree of confidence. The process is self-validating:

-

HRMS provides the exact molecular formula.

-

1D and 2D NMR data must account for every atom in that formula.

-

IR spectroscopy confirms the expected functional groups.

The congruence of data from all these independent analytical methods provides an unambiguous and robust structural proof, meeting the rigorous standards required in scientific research and industrial drug development.

References

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd. [URL: https://www.wiley.com/en-us/Structure+Elucidation+by+NMR+in+Organic+Chemistry:+A+Practical+Guide,+3rd+Revised+Edition-p-9780470850070]

- Dalvit, C., & Vulpetti, A. (2019). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Molecules, 24(16), 2997. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6720760/]

- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [URL: https://www.wiley.

- Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [URL: https://www.cif.

- Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. [URL: https://www.magritek.com/blog/2014/07/30/simultaneous-proton-and-fluorine-decoupled-13c-nmr/]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [URL: https://www.wiley.com/en-us/Spectrometric+Identification+of+Organic+Compounds,+8th+Edition-p-9780470616376]

- University of California, Davis. (2022, October 4). HMBC and HMQC Spectra. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/05%3A_Structure_Determination_I_-_Mass_Spectrometry_and_Infrared_Spectroscopy/5.03%3A_HMBC_and_HMQC_Spectra]

- University of Calgary. (n.d.). Isotopes in Mass Spectrometry. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/University_of_Calgary/CHEM_353%3A_Organic_Chemistry_II_(Fall_2016)/6%3A_Structure_Determination/6.7%3A_Other_Important_Isotopes-_Br_and_Cl]

- Wikipedia. (2023, December 2). Fluorine-19 nuclear magnetic resonance spectroscopy. [URL: https://en.wikipedia.org/wiki/Fluorine-19_nuclear_magnetic_resonance_spectroscopy]

- ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [URL: https://www.acdlabs.com/resources/knowledgebase/whitepapers/reliable-detection-of-c-multiplets-of-fluorine-containing-compounds/]

Sources

- 1. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. d-nb.info [d-nb.info]

- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. azom.com [azom.com]

- 10. escholarship.org [escholarship.org]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Advanced Synthetic Strategies and Applications of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

The following technical guide details the structural analysis, synthetic pathways, and applications of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene . This document is designed for researchers in organic synthesis and medicinal chemistry, focusing on practical methodologies and mechanistic insights.

Introduction and Structural Analysis

This compound is a highly functionalized aromatic building block characterized by a dense substitution pattern (1,2,3,4-tetrasubstituted benzene). Its structure combines an electrophilic handle (bromine), a protected phenol (benzyl ether), and electronic modulators (fluorine, ethoxy) in a specific regiochemical arrangement.

IUPAC Nomenclature and Identifiers

-

Preferred IUPAC Name: this compound

-

Systematic Name: Benzyl 4-bromo-3-ethoxy-2-fluorophenyl ether

-

Molecular Formula: C₁₅H₁₄BrFO₂

-

Molecular Weight: 325.18 g/mol

-

Key Structural Features:

-

C1 (Benzyloxy): A robust protecting group for the phenol, removable via hydrogenolysis.

-

C2 (Fluoro): Provides metabolic stability and modulates the pKa of the core phenol; exerts an ortho-directing effect in metallation reactions.

-

C3 (Ethoxy): An electron-donating group (EDG) that influences the electronic density of the ring.

-

C4 (Bromo): The primary site for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

-

Physicochemical Profile (Predicted)

| Property | Value | Implication for Handling |

| Physical State | Solid / Crystalline Powder | Standard solid handling; likely low volatility. |

| LogP | ~4.2 - 4.8 | Highly lipophilic; requires non-polar solvents (DCM, Toluene) for extraction. |

| Melting Point | 65 - 85 °C (Est.) | Suitable for recrystallization purification. |

| Solubility | High in DCM, EtOAc, THF; Low in Water | Aqueous workups are efficient for salt removal. |

Retrosynthetic Analysis & Strategy

Constructing the 1,2,3,4-substitution pattern requires careful management of directing group effects (electronic vs. steric). A direct bromination of a less substituted precursor is the most convergent approach, but regioselectivity is the critical challenge.

The Regioselectivity Challenge

In a 1,2,3-trisubstituted precursor (e.g., 1-benzyloxy-3-ethoxy-2-fluorobenzene), the directing groups compete:

-

Benzyloxy (C1): Strong ortho/para director.

-

Ethoxy (C3): Strong ortho/para director.

-

Fluoro (C2): Weak ortho/para director.

Target Position: C4 (Para to Benzyloxy, Ortho to Ethoxy). Competing Position: C6 (Ortho to Benzyloxy, Para to Ethoxy).

Strategic Solution: By installing the bulky Benzyloxy (OBn) group before the bromination step, we utilize steric hindrance to block the C6 position. The C4 position, flanked by the smaller Ethoxy (OEt) group and a proton, becomes the kinetically favored site for electrophilic aromatic substitution (EAS).

Figure 1: Retrosynthetic tree illustrating the pathway from 2-fluororesorcinol to the target.

Detailed Synthetic Protocol

The following protocol is designed for high purity and scalability, minimizing isomer formation.

Step 1: Selective Mono-ethylation of 2-Fluororesorcinol

Objective: Desymmetrize 2-fluororesorcinol to obtain 3-ethoxy-2-fluorophenol.

-

Reagents: 2-Fluororesorcinol (1.0 eq), Ethyl Iodide (1.0 eq), K₂CO₃ (1.0 eq).

-

Solvent: DMF or Acetonitrile.

-

Procedure:

-

Dissolve 2-fluororesorcinol in DMF (0.5 M).

-

Add K₂CO₃ slowly at 0°C to prevent di-alkylation.

-

Add Ethyl Iodide dropwise. Stir at RT for 12 hours.

-

Workup: Dilute with water, extract with EtOAc.

-

Purification: Column chromatography (Hexane/EtOAc) is essential to separate the mono-ethyl product from the di-ethyl byproduct and unreacted starting material.

-

-

Note: Statistical distribution typically yields ~50% mono-product. Recycling unreacted starting material improves efficiency.

Step 2: Benzyl Protection

Objective: Protect the remaining phenol and increase steric bulk at C1.

-

Reagents: 3-Ethoxy-2-fluorophenol (1.0 eq), Benzyl Bromide (1.1 eq), K₂CO₃ (1.5 eq).

-

Solvent: Acetone or DMF.

-

Procedure:

-

Mix phenol and base in solvent.

-

Add Benzyl Bromide.[1] Heat to 60°C for 4 hours.

-

Validation: TLC should show complete consumption of the phenol.

-

Yield: Typically >90%.

-

Step 3: Regioselective Bromination

Objective: Install the bromine atom at C4 with high selectivity.

-

Reagents: 1-(Benzyloxy)-3-ethoxy-2-fluorobenzene (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq).

-

Solvent: Acetonitrile (polar aprotic favors para-selectivity) or DCM.

-

Catalyst: None usually required; catalytic NH₄OAc can accelerate the reaction.

-

Procedure:

-

Dissolve substrate in Acetonitrile (0.2 M).

-

Add NBS portion-wise at 0°C.

-

Allow to warm to RT and monitor by HPLC/GC.

-

Mechanism: The bulky benzyloxy group shields the C6 position (ortho to itself). The C4 position (para to OBn, ortho to OEt) is electronically activated and sterically accessible.

-

Purification: Recrystallization from Ethanol/Heptane or silica plug filtration.

-

Reactivity and Functionalization[1][2][3][4]

This scaffold serves as a versatile "linchpin" in medicinal chemistry. The bromine atom allows for modular attachment of pharmacophores, while the benzyl group serves as a latent phenol.

Cross-Coupling Capabilities

The C4-Bromine bond is highly reactive in Pd-catalyzed couplings due to the electronic activation from the ortho-ethoxy group.

| Reaction Type | Coupling Partner | Product Class | Catalyst System (Recommended) |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | Biaryls | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O |

| Buchwald-Hartwig | Primary/Secondary Amines | Anilines | Pd₂(dba)₃, XPhos, NaOtBu |

| Sonogashira | Terminal Alkynes | Alkynyl Arenes | Pd(PPh₃)₂Cl₂, CuI, TEA |

Deprotection Workflow

Post-coupling, the benzyl group can be removed to reveal the free phenol, often a critical H-bond donor in drug-target interactions.

-

Method A (Hydrogenolysis): H₂, Pd/C (10%), MeOH. Caution: May reduce the aryl bromide if performed before coupling.

-

Method B (Acidic Cleavage): TFA/Thioanisole or BBr₃ (at -78°C). Note: BBr₃ may also cleave the ethyl ether.

Safety and Handling

-

Hazard Identification:

-

Skin/Eye Irritant: Like most benzyl ethers and aryl halides, this compound is likely a skin and eye irritant.

-

Sensitizer: Potential for allergic skin reaction upon repeated exposure.

-

-

Storage: Store in a cool, dry place (2-8°C). Light sensitive (aryl bromides can degrade under UV).

-

Spill Protocol: Adsorb with sand or vermiculite. Do not flush into surface water; highly toxic to aquatic life (predicted).

References

-

PubChem Compound Summary . 1-(Benzyloxy)-4-bromo-2-fluorobenzene (Analogous Structure). National Center for Biotechnology Information. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Utility of 1-Bromo-4-ethoxy-2,3-difluorobenzene as a Building Block. (2026). Available at: [Link]

- Smith, K., & James, D.Regioselective Bromination of Activated Aromatic Compounds. Journal of Organic Chemistry. (General reference for steric control in EAS).

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard protocols for Benzyl ether formation and cleavage).

Sources

synthesis of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

An In-Depth Technical Guide to the Synthesis of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic route for this compound, a highly substituted aromatic compound with potential applications in pharmaceutical and materials science research. This document is intended for an audience of researchers, scientists, and drug development professionals. The proposed synthesis is a multi-step process designed for adaptability and is based on established, well-documented chemical transformations. This guide emphasizes the rationale behind the chosen synthetic strategy, detailed experimental protocols, and the critical parameters for successful execution.

Introduction: The Significance of Fluorinated and Ether-Substituted Aromatics

Substituted benzene derivatives are foundational scaffolds in the development of a vast array of functional molecules. The specific substitution pattern of this compound, featuring a confluence of fluoro, bromo, ethoxy, and benzyloxy groups, presents a molecule of significant interest. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the ethoxy and benzyloxy groups can modulate solubility and provide sites for further functionalization. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.

This guide will delineate a logical and robust synthetic pathway to this target molecule, commencing from a readily available starting material. The core of this strategy revolves around the sequential functionalization of a fluorinated phenolic precursor.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule, this compound, suggests that the final step would be the formation of the benzyl ether. This can be readily achieved via a Williamson ether synthesis from the corresponding phenol, 4-bromo-3-ethoxy-2-fluorophenol. This key intermediate, a polysubstituted phenol, becomes the primary synthetic challenge.

A plausible forward synthesis, therefore, involves the following key transformations:

-

Starting Material Selection: A commercially available, appropriately substituted fluorophenol is the ideal starting point. 4-Bromo-3-fluorophenol is a suitable candidate due to its commercial availability and the presence of the required bromo and fluoro substituents in the correct relative positions.[1]

-

Introduction of the Ethoxy Group: The hydroxyl group of 4-bromo-3-fluorophenol can be used to direct the regioselective introduction of the ethoxy group at the adjacent position.

-

Final Benzylation: The newly formed phenolic hydroxyl group can then be benzylated to yield the final product.

This strategic approach is illustrated in the workflow diagram below.

Caption: A high-level overview of the proposed synthetic strategy.

Detailed Synthetic Pathway and Experimental Protocols

The proposed synthesis is a three-step process starting from 4-bromo-3-fluorophenol.

Step 1: Synthesis of 4-Bromo-2-fluoro-3-hydroxyphenol (Intermediate Phenol)

The introduction of a second hydroxyl group onto the 4-bromo-3-fluorophenol ring is a critical step. A plausible approach involves an initial protection of the existing hydroxyl group, followed by a directed ortho-metalation and subsequent oxidation. However, a more direct, albeit potentially lower-yielding, approach would be a regioselective hydroxylation. For the purpose of this guide, we will outline a directed approach.

Protocol 1: Synthesis of 4-Bromo-2-fluoro-3-hydroxyphenol

-

Step 1a: Protection of 4-bromo-3-fluorophenol. The phenolic hydroxyl group of 4-bromo-3-fluorophenol is first protected, for example, as a methoxymethyl (MOM) ether, to prevent side reactions in the subsequent steps.

-

Step 1b: Directed Ortho-metalation and Borylation. The protected phenol is then treated with a strong base, such as n-butyllithium, at low temperature (-78 °C) to achieve regioselective deprotonation at the C2 position, directed by the protected hydroxyl group. The resulting lithiated species is then quenched with trimethyl borate to form a boronic ester.

-

Step 1c: Oxidation to the Phenol. The boronic ester is then oxidized to the corresponding phenol using an oxidizing agent such as hydrogen peroxide in the presence of a base.[2][3]

-

Step 1d: Deprotection. The protecting group is then removed under appropriate conditions to yield 4-bromo-2-fluoro-3-hydroxyphenol.

Step 2: Synthesis of 4-Bromo-3-ethoxy-2-fluorophenol

With the di-hydroxylated intermediate in hand, the next step is the selective ethoxylation of the more acidic hydroxyl group. The hydroxyl group at the C3 position is expected to be more acidic due to the electron-withdrawing effects of the adjacent fluorine and bromine atoms.

Protocol 2: Williamson Ether Synthesis for Ethoxylation

The Williamson ether synthesis is a reliable method for the formation of ethers.[4]

-

Reagents and Solvents:

-

4-Bromo-2-fluoro-3-hydroxyphenol

-

Ethyl iodide or ethyl bromide

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 4-bromo-2-fluoro-3-hydroxyphenol (1.0 eq.) in acetone or DMF, add potassium carbonate (2.0 eq.).

-

Stir the suspension at room temperature for 30 minutes.

-

Add ethyl iodide (1.2 eq.) dropwise to the reaction mixture.

-

Heat the reaction to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain 4-bromo-3-ethoxy-2-fluorophenol.

-

Step 3: Synthesis of this compound

The final step is the benzylation of the remaining phenolic hydroxyl group to yield the target molecule.

Protocol 3: Williamson Ether Synthesis for Benzylation

-

Reagents and Solvents:

-

4-Bromo-3-ethoxy-2-fluorophenol

-

Benzyl bromide or benzyl chloride

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 4-bromo-3-ethoxy-2-fluorophenol (1.0 eq.) in acetone or DMF, add potassium carbonate (2.0 eq.).

-

Stir the suspension at room temperature for 30 minutes.

-

Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture.

-

Heat the reaction to 50-60 °C and monitor its progress by TLC.

-

Upon completion, follow the workup and purification procedure as described in Protocol 2.

-

Data Presentation and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed through a combination of analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Analytical Data |

| 4-Bromo-3-fluorophenol | C₆H₄BrFO | 191.00 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS |

| 4-Bromo-3-ethoxy-2-fluorophenol | C₈H₈BrFO₂ | 249.05 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS |

| This compound | C₁₅H₁₄BrFO₂ | 339.17 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the fluorinated aromatic compounds. The chemical shifts and coupling constants will provide detailed information about the substitution pattern on the benzene ring.

Mass Spectrometry (MS): MS will be used to determine the molecular weight of the synthesized compounds and to analyze their fragmentation patterns, further confirming their identity.

Safety Considerations

-

Halogenated Compounds: Many of the reagents and intermediates are halogenated organic compounds and should be handled with care in a well-ventilated fume hood.[3]

-

Bases and Alkylating Agents: Strong bases and alkylating agents are corrosive and/or toxic. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

-

Reaction Monitoring: All reactions should be carefully monitored, and appropriate workup procedures should be followed to neutralize any reactive reagents.

Conclusion

This technical guide outlines a comprehensive and logical synthetic route for the preparation of this compound. The proposed pathway relies on well-established and robust chemical transformations, offering a high probability of success for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The detailed protocols and strategic insights provided herein are intended to serve as a valuable resource for the synthesis of this and other similarly complex polysubstituted aromatic compounds.

References

- Rutherford, K. G., & Redmond, W. (n.d.). 1-bromo-2-fluorobenzene. Organic Syntheses Procedure.

- CN105152878A - Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method. (n.d.).

- The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis. (2026, February 12).

- BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol.

- PubChem. (n.d.). 4-Bromo-3-fluorophenol. National Institutes of Health.

- BenchChem. (n.d.). Application Notes and Protocols: Derivatization of the Phenolic Hydroxyl Group of 4-Bromo-3-ethynylphenol.

Sources

The Synthetic Alchemist's Guide to Polysubstituted Fluorobenzenes: A Technical Guide for Drug Development Professionals

Foreword: The Fluorine Advantage in Modern Drug Discovery

The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by this seemingly simple substitution—enhanced metabolic stability, increased lipophilicity, and altered pKa, to name a few—can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile.[1] Consequently, a significant percentage of pharmaceuticals currently on the market contain at least one fluorine atom.[1] This guide provides an in-depth exploration of the key synthetic strategies for preparing polysubstituted fluorobenzenes, offering not just protocols, but the underlying chemical logic to empower researchers in this critical field.

The Workhorse: Nucleophilic Aromatic Substitution (S_NAr)

Nucleophilic aromatic substitution remains a widely utilized and economically viable method for introducing fluorine into an aromatic ring. The success of this reaction hinges on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group (typically a halogen or a nitro group).

The "Why": Understanding the S_NAr Mechanism

The classical S_NAr mechanism is often depicted as a two-step process involving the formation of a resonance-stabilized Meisenheimer intermediate.[2] However, recent studies suggest that many S_NAr fluorinations may proceed through a concerted mechanism.[2] Regardless of the precise pathway, the driving force is the ability of the EWGs to stabilize the buildup of negative charge on the aromatic ring as the nucleophilic fluoride attacks.

The choice of fluoride source is critical. While simple alkali metal fluorides like potassium fluoride (KF) are inexpensive, their high lattice energy and propensity to form strong hydrogen bonds can diminish their nucleophilicity.[3] To overcome this, phase-transfer catalysts or anhydrous tetraalkylammonium fluoride salts are often employed to provide a more "naked" and reactive fluoride anion.[4]

Diagram 1: Generalized S_NAr Mechanism

Caption: A simplified representation of the S_NAr reaction pathway.

Protocol: S_NAr Fluorination of 2,4-Dinitrochlorobenzene

This protocol exemplifies a classic S_NAr reaction where the two nitro groups strongly activate the chlorine leaving group towards nucleophilic displacement by fluoride.

Materials:

-

2,4-Dinitrochlorobenzene

-

Anhydrous Potassium Fluoride (spray-dried)

-

Tetrabutylammonium Chloride (TBAC)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 2,4-dinitrochlorobenzene (1.0 equiv), anhydrous potassium fluoride (2.0 equiv), and tetrabutylammonium chloride (0.1 equiv).

-

Add anhydrous DMF to achieve a 0.5 M concentration of the aryl chloride.

-

Heat the reaction mixture to 130-150 °C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-fluoro-2,4-dinitrobenzene.

Causality Behind Choices:

-

Anhydrous KF: Water will solvate the fluoride ion, drastically reducing its nucleophilicity. Spray-dried KF is often used to ensure minimal water content.

-

TBAC: Acts as a phase-transfer catalyst, bringing the fluoride ion into the organic phase and increasing its effective concentration and reactivity.

-

High Temperature: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

The Modern Approach: Transition-Metal-Catalyzed Fluorination

The limitations of S_NAr, particularly with electron-rich or unactivated arenes, have spurred the development of powerful transition-metal-catalyzed methods. These reactions offer broader substrate scope and milder reaction conditions.

Palladium-Catalyzed Cross-Coupling: A Paradigm Shift

The Buchwald-Hartwig amination has been adapted for C-F bond formation, representing a significant breakthrough.[5][6] These reactions typically involve the oxidative addition of an aryl halide or triflate to a Pd(0) complex, followed by fluoride transfer and reductive elimination to form the aryl fluoride.

Diagram 2: Simplified Catalytic Cycle for Pd-Catalyzed Fluorination

Caption: Key steps in the palladium-catalyzed fluorination of aryl halides.

A key challenge in palladium-catalyzed fluorination is the reductive elimination step to form the C-F bond, which can be kinetically challenging.[5] The choice of ligand is paramount to facilitate this crucial step. Biaryl phosphine ligands, such as those developed by Buchwald, have proven to be particularly effective.[6]

Copper's Resurgence in C-F Bond Formation

Copper-catalyzed methods have emerged as a cost-effective and practical alternative to palladium.[5] These reactions often proceed through different mechanisms, potentially involving Cu(I)/Cu(III) catalytic cycles.[6] Copper-mediated fluorination can be applied to a range of substrates, including aryl iodides and boronic esters.[7]

Protocol: Copper-Catalyzed Fluorination of an Aryl Iodide

This protocol is based on the work of Fier and Hartwig, demonstrating a copper-mediated approach.[7]

Materials:

-

Aryl Iodide

-

Copper(I) Iodide (CuI)

-

Silver Fluoride (AgF)

-

1,10-Phenanthroline

-

Anhydrous Toluene

-

Schlenk tube or glovebox

Procedure:

-

In an inert atmosphere (glovebox), charge a Schlenk tube with the aryl iodide (1.0 equiv), CuI (1.5 equiv), AgF (2.0 equiv), and 1,10-phenanthroline (1.5 equiv).

-

Add anhydrous toluene to achieve a 0.2 M concentration of the aryl iodide.

-

Seal the Schlenk tube and heat the mixture at 140 °C for 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with aqueous ammonia and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Causality Behind Choices:

-

CuI/1,10-Phenanthroline: This combination forms the active copper catalyst. The phenanthroline ligand is crucial for stabilizing the copper species and promoting the catalytic cycle.

-

AgF: Serves as the fluoride source and also acts as a halide scavenger, trapping the iodide byproduct.[7]

-

High Temperature and Inert Atmosphere: Necessary to drive the reaction and prevent catalyst deactivation by oxygen or moisture.

The Finesse of Electrophilic Fluorination

Electrophilic fluorination offers a complementary approach, particularly for electron-rich aromatic and heteroaromatic systems. This method involves the reaction of an arene with a source of "electrophilic fluorine."

Modern Electrophilic Fluorinating Reagents

The development of N-F reagents, such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor®, has revolutionized electrophilic fluorination.[8][9] These reagents are more stable and easier to handle than earlier alternatives like elemental fluorine.

The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the regioselectivity is governed by the electronic properties of the substituents on the aromatic ring.

Protocol: Electrophilic Fluorination of Anisole using Selectfluor®

Materials:

-

Anisole

-

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile

-

Round-bottom flask with magnetic stirrer

Procedure:

-

Dissolve anisole (1.0 equiv) in acetonitrile in a round-bottom flask.

-

Add Selectfluor® (1.1 equiv) portion-wise to the stirred solution at room temperature. An exotherm may be observed.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify by column chromatography to separate the ortho and para isomers of fluoroanisole.

Causality Behind Choices:

-

Selectfluor®: A commercially available, solid reagent that is a convenient source of electrophilic fluorine.[3]

-

Acetonitrile: A common polar aprotic solvent for these types of reactions.

-

Room Temperature: The high reactivity of electron-rich arenes like anisole allows the reaction to proceed under mild conditions.

The Frontier: C-H Bond Functionalization

The direct conversion of C-H bonds to C-F bonds represents a highly atom-economical and elegant synthetic strategy.[10] While still an evolving field, significant progress has been made using transition-metal catalysis, often employing directing groups to achieve regioselectivity.[11]

Palladium and copper catalysts have been successfully employed for the directed ortho-fluorination of arenes bearing coordinating groups like pyridines or amides.[11] These reactions typically involve cyclometalation to form a metallacyclic intermediate, which then undergoes fluorination.

Diagram 3: Conceptual Workflow for Directed C-H Fluorination

Caption: A general schematic for directed C-H fluorination.

Summary and Future Outlook

The synthesis of polysubstituted fluorobenzenes is a dynamic and rapidly advancing field. While traditional methods like S_NAr remain valuable for specific substrates, modern transition-metal-catalyzed reactions and direct C-H fluorination are opening new avenues for accessing complex fluorinated molecules.

| Method | Typical Substrate | Key Reagents | Advantages | Limitations |

| S_NAr | Electron-deficient arenes | KF, CsF, R4NF | Cost-effective, scalable | Requires strong EWGs, harsh conditions |

| Pd-Catalyzed | Aryl halides/triflates | Pd catalyst, phosphine ligand, F⁻ source | Broad scope, milder conditions | Catalyst cost, ligand sensitivity |

| Cu-Catalyzed | Aryl iodides, boronic esters | Cu salt, ligand, F⁻ source | Lower cost than Pd, good for specific transformations | Can require high temperatures |

| Electrophilic | Electron-rich arenes | Selectfluor®, NFSI | Mild conditions, complementary to nucleophilic methods | Limited to nucleophilic arenes |

| C-H Fluorination | Arenes with directing groups | Pd or Cu catalyst, oxidant, F⁻ source | Atom economical, novel disconnections | Often requires directing groups, developing field |

The future will likely see the development of more general and selective C-H fluorination methods, as well as catalysts that can operate under even milder conditions with a broader range of functional groups. These advancements will continue to empower medicinal chemists to harness the "fluorine advantage" in the design of next-generation therapeutics.

References

- Vertex AI Search. (n.d.). Recent advances on defluorinative carboxylation and decarboxylative fluorination of arenes.

- ThermoFisher. (n.d.). Current Trends in Practical Fluorination Chemistry.

- PMC. (n.d.). meta-Selective C–H Arylation of Fluoroarenes.

- Royal Society of Chemistry. (n.d.). Transition metal catalysis and nucleophilic fluorination.

- Frontiers. (n.d.). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review.

- ACS Publications. (2014, February 21). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides.

- Beilstein Journals. (2023, April 17). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview.

- Macmillan Group. (n.d.). Transition Metals Mediated Fluorination of Arenes and Heteroarenes.

- ACS Publications. (2017, June 30). Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes.

- PMC. (n.d.). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups.

- RWTH Aachen University. (n.d.). Late-stage functionalization of arenes: site-selective C-H oxygenation and fluorination via aryl sulfonium salts.

- Dove Medical Press. (2015, May 14). Recent advances in green fluorine chemistry.

- PMC. (n.d.). Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds.

- Bryn Mawr College. (n.d.). Electrophilic Fluorination.

- Merck & Co. (2018, July 16). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted.

- CCS Chemistry. (2020, May 14). Nitromethane-Enabled Fluorination of Styrenes and Arenes.

- PMC. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.

- SciSpace. (n.d.). Recent advances in green fluorine chemistry.

- PMC. (n.d.). Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes.

- ACS Publications. (2020, September 24). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration.

Sources

- 1. meta-Selective C–H Arylation of Fluoroarenes and Simple Arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. communities.springernature.com [communities.springernature.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. brynmawr.edu [brynmawr.edu]

- 9. chinesechemsoc.org [chinesechemsoc.org]

- 10. BJOC - Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview [beilstein-journals.org]

- 11. Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the NMR Spectral Analysis of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of novel chemical entities. This guide provides a detailed analysis of the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of 1-(benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene, a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. In the absence of direct experimental data, this document serves as a comprehensive, predictive framework grounded in established NMR principles and data from analogous structures. We will explore the anticipated chemical shifts and coupling constants, explaining the underlying electronic and steric effects of the substituents on the benzene ring. This guide is intended to assist researchers in the prediction, interpretation, and verification of NMR data for complex aromatic systems.

Introduction: The Structural Significance of this compound

The molecule this compound incorporates several key functional groups that are prevalent in pharmacologically active compounds and functional materials. The substituted benzene core provides a rigid scaffold, while the benzyloxy, ethoxy, bromo, and fluoro substituents each impart distinct electronic and steric properties. These properties can influence molecular interactions, metabolic stability, and overall bioactivity. Accurate structural confirmation via NMR is therefore a critical step in the research and development pipeline for any derivative of this compound.

The presence of fluorine is particularly noteworthy. The introduction of fluorine into organic molecules can significantly alter their properties, including lipophilicity and metabolic stability.[1] ¹⁹F NMR is a powerful technique that is highly sensitive to the local electronic environment, providing a unique spectroscopic window into the molecule's structure.[1]

This guide will systematically deconstruct the predicted NMR spectra of the title compound, offering a robust methodology for spectral assignment that can be applied to other complex aromatic molecules.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of an aromatic compound provides a wealth of information about the substitution pattern on the ring.[2] For this compound, we anticipate signals in both the aromatic and aliphatic regions.

Predicted Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-5 | 7.20 - 7.40 | Doublet of doublets (dd) | ³J(H-H) ≈ 8.5, ⁴J(H-F) ≈ 2.0 |

| H-6 | 6.90 - 7.10 | Doublet of doublets (dd) | ³J(H-H) ≈ 8.5, ³J(H-F) ≈ 9.0 |

| Benzylic CH₂ | 5.10 - 5.20 | Singlet (s) | - |

| Phenyl H (benzyl) | 7.30 - 7.50 | Multiplet (m) | - |

| Ethoxy CH₂ | 4.00 - 4.20 | Quartet (q) | ³J(H-H) ≈ 7.0 |

| Ethoxy CH₃ | 1.30 - 1.50 | Triplet (t) | ³J(H-H) ≈ 7.0 |

Rationale for Assignments

-

Aromatic Protons (H-5 and H-6): The two protons on the core benzene ring are expected to appear in the aromatic region (δ 6.5-8.5 ppm).[2][3] H-6 is anticipated to be upfield relative to H-5 due to the cumulative electron-donating effect of the adjacent ethoxy and benzyloxy groups. The fluorine atom will also influence these shifts. H-5 will likely appear as a doublet of doublets due to coupling with H-6 (³J, ortho coupling, typically 7-10 Hz) and a smaller coupling to the fluorine atom (⁴J, meta coupling).[4] H-6 will also be a doublet of doublets, coupling to H-5 (³J) and a larger coupling to the fluorine atom (³J, ortho coupling).

-

Benzylic and Phenyl Protons: The benzylic protons (O-CH₂-Ph) are expected to appear as a singlet around δ 5.1-5.2 ppm. The five protons of the phenyl ring of the benzyl group will likely appear as a complex multiplet between δ 7.3 and 7.5 ppm.[2]

-

Ethoxy Protons: The ethoxy group will present as a quartet for the methylene protons (O-CH₂-CH₃) and a triplet for the methyl protons (O-CH₂-CH₃), with a typical ³J(H-H) coupling of approximately 7.0 Hz.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.[5] Due to the lack of symmetry, we expect to see signals for all 15 carbon atoms.

Predicted Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-OBn) | 145 - 155 |

| C-2 (C-F) | 150 - 160 (doublet, ¹J(C-F)) |

| C-3 (C-OEt) | 140 - 150 |

| C-4 (C-Br) | 110 - 120 |

| C-5 | 120 - 130 |

| C-6 | 115 - 125 |

| Benzylic CH₂ | 70 - 75 |

| Phenyl C (ipso, benzyl) | 135 - 140 |

| Phenyl C (o, m, p, benzyl) | 127 - 129 |

| Ethoxy CH₂ | 65 - 70 |

| Ethoxy CH₃ | 14 - 16 |

Rationale for Assignments

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents.[3] The carbons directly bonded to oxygen (C-1 and C-3) will be significantly downfield. The carbon bearing the fluorine atom (C-2) will also be downfield and will appear as a large doublet due to one-bond coupling with ¹⁹F (¹J(C-F) is typically in the range of 240-260 Hz).[6] The carbon attached to bromine (C-4) will be shifted upfield relative to an unsubstituted carbon.

-

Aliphatic Carbons: The benzylic and ethoxy carbons will appear in their characteristic regions of the spectrum.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for fluorinated organic compounds.[7] The chemical shift of the fluorine atom is very sensitive to its electronic environment.

Predicted Chemical Shift and Multiplicity

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, vs. CFCl₃) | Multiplicity | Coupling Constants (J, Hz) |

| F-2 | -110 to -130 | Multiplet | - |

Rationale for Assignment

The chemical shift of fluorine on an aromatic ring is influenced by the other substituents.[8][9] Electron-donating groups generally cause an upfield shift. In this case, the benzyloxy and ethoxy groups are electron-donating, while the bromine has a weaker electronic effect. The fluorine signal is expected to be a multiplet due to coupling with the aromatic protons H-6 (³J) and H-5 (⁴J).

Experimental Protocols

To obtain high-quality NMR data for this compound, the following experimental procedure is recommended.

Sample Preparation

-

Weigh approximately 10-20 mg of the solid sample.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if quantitative analysis is required.

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

-

Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

For ¹H NMR, a standard pulse-acquire sequence is sufficient.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) should be used to obtain singlets for each carbon.

-

For ¹⁹F NMR, a standard pulse-acquire sequence can be used, with a spectral width appropriate for aromatic fluorine compounds.

-

Two-dimensional NMR experiments, such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation), are highly recommended for unambiguous assignment of all signals.

Visualization of Molecular Structure and Key Relationships

The following diagrams illustrate the molecular structure and the key NMR correlations that are expected.

Figure 1: Molecular structure of this compound with atom numbering.

Figure 2: Key predicted J-coupling interactions in the NMR spectra.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. By applying fundamental principles of NMR spectroscopy and leveraging data from structurally related compounds, we have established a robust framework for the interpretation of the complex spectra of this molecule. The predicted chemical shifts and coupling constants, along with the rationale behind them, offer valuable guidance for researchers working with this and similar polysubstituted aromatic compounds. The experimental protocols and visualization tools presented herein further support the practical application of this knowledge in a laboratory setting.

References

-

Journal of the American Chemical Society, "Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants". [Link]

-

Journal of the Chemical Society B: Physical Organic, "Fluorine nuclear magnetic resonance spectra of some meta-substituted fluorobenzenes". [Link]

-

Organic Chemistry at CU Boulder, "Aromatics". [Link]

-

MDPI, "Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime". [Link]

-

The Royal Society of Chemistry, "Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes". [Link]

-

Chemistry LibreTexts, "15.7: Spectroscopy of Aromatic Compounds". [Link]

-

The Royal Society of Chemistry, "Supporting Information". [Link]

-

Chem 360 Jasperse Ch. 13 Notes, "Short Summary of C13-NMR Interpretation". [Link]

-

SpectraBase, "Fluorobenzene". [Link]

-

The Royal Society of Chemistry, "Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols". [Link]

-

ResearchGate, "NMR Spectroscopy of Aromatic Compounds (#1e)". [Link]

-

JEOL, "Spectroscopic separation of mixed organic fluorine compounds by 2D 19F–19F TOCSY". [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

19F NMR Reference Standards. [Link]

-

PubChem, "1-(Benzyloxy)-4-bromo-2-fluorobenzene". [Link]

-

Beilstein Journals, "Supplementary Information". [Link]

-

AZoM, "Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds". [Link]

Sources

- 1. azom.com [azom.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. rsc.org [rsc.org]

- 7. jeol.com [jeol.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fluorine nuclear magnetic resonance spectra of some meta-substituted fluorobenzenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Mass Spectrometry of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

Abstract

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 1-(benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene, a substituted aromatic ether. Aimed at researchers, scientists, and professionals in drug development, this document delves into the principles of ionization, predictable fragmentation pathways, and isotopic signature analysis crucial for the structural elucidation of this compound. We will explore the causality behind experimental choices, present a robust analytical workflow, and interpret a hypothetical mass spectrum. The methodologies and interpretations are grounded in established principles of mass spectrometry to ensure scientific integrity and reproducibility.

Introduction: The Role of Mass Spectrometry in Structural Characterization

This compound is a complex aromatic molecule featuring several key functional groups: a benzyl ether, an ethyl ether, and two different halogen substituents (bromine and fluorine) on the benzene ring. Such compounds can serve as intermediates in the synthesis of pharmaceuticals or other high-value organic materials. Unambiguous structural confirmation is a critical step in any synthetic workflow, and mass spectrometry (MS) is an indispensable tool for this purpose.[1][2] It provides vital information on the molecular weight and, through the analysis of fragmentation patterns, offers a detailed roadmap of the molecule's constituent parts.[2]

This guide focuses on Electron Ionization (EI) mass spectrometry, a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[1][3] This rich fragmentation is particularly useful for piecing together the structure of an unknown compound.[2][4]

Ionization Principles and Experimental Considerations

Why Electron Ionization (EI)?

For a thermally stable and relatively volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is the method of choice.[1][5] The choice of EI is deliberate for several reasons:

-

Structural Detail: EI operates by bombarding the analyte with high-energy electrons (typically 70 eV).[1][6] This energy far exceeds the ionization energy of most organic molecules (5-15 eV), and the excess energy is dissipated through bond cleavages, creating a detailed fragmentation pattern that acts as a structural fingerprint.[6]

-

Reproducibility and Libraries: The 70 eV standard is used universally, which results in highly reproducible spectra.[1][6] This allows for comparison with extensive mass spectral libraries for compound identification.[6][7]

-

Sensitivity: EI is a highly sensitive ionization method capable of detecting trace amounts of compounds.[2]

The Ionization Process

In the EI source, an electron is ejected from the molecule (M), forming a positively charged radical cation known as the molecular ion (M•+).[8]

M + e⁻ → M•+ + 2e⁻

This molecular ion is often unstable and rapidly undergoes fragmentation to produce a series of smaller fragment ions and neutral radicals or molecules.[8] Only the charged fragments are detected by the mass spectrometer.[2][8]

Predicted Fragmentation Pathways

The fragmentation of this compound is governed by the relative stability of the resulting ions and neutral losses. The structure contains several bonds susceptible to cleavage.

The Signature Isotopic Pattern of Bromine

A primary and unmistakable feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[9][10] This results in the molecular ion appearing as a pair of peaks of roughly equal intensity, separated by 2 m/z units (the M•+ and [M+2]•+ peaks).[9][11] The presence of this 1:1 doublet is a definitive indicator for a single bromine atom in the molecule or fragment.[9][10]

Primary Fragmentation: The Benzylic Cleavage

The most favorable initial fragmentation is the cleavage of the benzylic C-O bond. This is due to the formation of the highly resonance-stabilized benzyl cation (C₇H₇⁺). This cation often rearranges to the even more stable tropylium ion.[12] This cleavage results in a very prominent peak at m/z 91 .

-

Pathway A: M•+ → [C₇H₇]⁺ + [C₈H₆BrFO₂]•

The tropylium ion at m/z 91 is a diagnostic peak for compounds containing a benzyl group.[12]

Fragmentation of the Aromatic Core

The radical fragment [C₈H₆BrFO₂]• formed in Pathway A can also be generated as a cation if the charge is retained on the aromatic portion. This ion at m/z 233/235 (reflecting the bromine isotopes) would likely be of lower abundance.

Further fragmentation of this aromatic ion would proceed via the loss of the ethoxy group:

-

Loss of Ethylene (C₂H₄): A common fragmentation for ethyl ethers is the loss of a neutral ethylene molecule, often via a rearrangement.[13] [C₈H₆BrFO₂]⁺ → [C₆H₃BrFO(OH)]⁺ + C₂H₄ (m/z 233/235 → m/z 205/207)

-

Loss of an Ethyl Radical (•C₂H₅): Alpha-cleavage next to the ether oxygen can lead to the loss of an ethyl radical.[14] [C₈H₆BrFO₂]⁺ → [C₆H₃BrFO(O)]⁺ + •C₂H₅ (m/z 233/235 → m/z 204/206)

Other Key Fragmentations

-